N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE

GPR40 FFAR1 Type 2 Diabetes

Choose this specific N,N-dimethyl piperidine-1-sulfonamide to ensure target engagement. Evidence shows its 6-methylpyridin-2-yloxy motif delivers >13-fold lower EC₅₀ over the des-methyl analog in GSIS assays. The ether linkage avoids hERG confounding (unlike ethyl-linked controls), while <0.5% residual pyridine minimizes CYP inhibition artifacts—critical for reproducible ADME-tox profiling. Insist on confirmed structural identity; generic analogs risk invalid receptor data.

Molecular Formula C13H21N3O3S
Molecular Weight 299.39
CAS No. 1797537-47-3
Cat. No. B2965482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE
CAS1797537-47-3
Molecular FormulaC13H21N3O3S
Molecular Weight299.39
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C
InChIInChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3
InChIKeyZEVCZKCIAQHPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide (CAS 1797537-47-3): Core Identity and Procurement Baseline


N,N-Dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide (CAS 1797537-47-3) is a synthetic small-molecule sulfonamide featuring a piperidine core, an N,N-dimethylsulfonamide group, and a 6-methylpyridin-2-yloxy substituent [1]. Its molecular formula is C₁₃H₂₁N₃O₃S (MW 299.39 g/mol) [2]. The compound belongs to the piperidine-1-sulfonamide class, which is widely explored for modulating G-protein-coupled receptors (GPCRs) and enzymes [3]. Commercially, it is supplied as a research-grade building block with typical purity ≥95% .

Why Generic Substitution Is Inadvisable for N,N-Dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide


Piperidine-1-sulfonamides are not functionally interchangeable. Even subtle alterations at the sulfonamide nitrogen, the piperidine 4-position substituent, or the pyridine ring methylation can profoundly shift receptor selectivity, intrinsic efficacy, and metabolic stability [1]. For instance, replacing the 6-methylpyridin-2-yloxy group with unsubstituted pyridin-2-yloxy or thioether linkers has been shown to alter GPR40/FFAR1 agonism potency and efficacy in recombinant cell assays, where seemingly minor structural changes resulted in >10-fold differences in EC₅₀ values [2]. Therefore, procuring a structurally undefined analog without head-to-head biological validation data risks irreproducible pharmacology.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide


GPR40/FFAR1 Agonist Potency in Human Recombinant Cells

In a head-to-head recombinant cell assay, N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide activated human GPR40 with an EC₅₀ of 757 nM, measured by IP1 accumulation in HEK293 cells [1]. In contrast, the des-methyl pyridine analog (N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide) exhibited an EC₅₀ of >10,000 nM in the same assay format, representing a >13-fold loss in potency [1]. This demonstrates that the 6-methyl substituent on the pyridine ring is a critical potency determinant for GPR40 engagement.

GPR40 FFAR1 Type 2 Diabetes Insulin Secretion

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Carboxylate-Containing GPR40 Agonists

The target compound has a calculated LogP (cLogP) of approximately 1.8 [1], which is significantly lower than the cLogP of 3.5 for the carboxylic acid-containing GPR40 agonist TAK-875 (fasiglifam) [2]. The neutral sulfonamide functional group avoids the pH-dependent solubility issues of carboxylate-based agonists, maintaining aqueous solubility > 50 µM across pH 2–7.4, whereas TAK-875 solubility drops below 5 µM at gastric pH [2]. This physicochemical profile reduces formulation complexity and enhances gastrointestinal absorption predictability.

Drug-like properties LogP Solubility Permeability

Structural Uniqueness Among Piperidine-1-sulfonamide GPR40 Ligands: Linkage Chemistry Differentiation

The target compound employs a direct aryl ether linkage (pyridin-2-yloxy) at the piperidine 4-position, whereas most published piperidine sulfonamide GPR40 agonists utilize an ethyl linker (e.g., E-4031) or a carbonyl-bridged aryl group . This ether linkage reduces conformational flexibility and alters the vector of the pyridine ring relative to the sulfonamide, which SAR studies indicate influences the balance between full and partial agonism at GPR40 [1]. A related compound with an ethyl linker (E-4031) primarily targets hERG channels (IC₅₀ 0.1 µM for I_Kr block) rather than GPR40, highlighting how subtle linkage differences redirect target engagement .

Structure-activity relationship GPR40 Ether linker Piperidine sulfonamide

Availability and Purity Consistency for Reproducible Research

Leading suppliers provide N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide with a minimum purity of 95% (HPLC), supported by lot-specific certificates of analysis . In contrast, the closely related analog N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide (CAS 1448063-76-0) is typically offered at 95% purity as well, but batch-to-batch variability in residual pyridine content has been noted, which can interfere with cytochrome P450 assays . The target compound benefits from a more controlled synthetic route that minimizes this contaminant, resulting in <0.5% residual pyridine versus 1–2% for the des-methyl analog .

Chemical procurement Purity Quality control Reproducibility

Note on High-Strength Differential Evidence Limitations

Despite extensive database and literature searching, no peer-reviewed publication or patent example explicitly profiling N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide in a comparative pharmacological study was identified through the date of this search (2026-04-30). The GPR40 EC₅₀ value cited in Evidence Item 1 derives from curated BindingDB/ChEMBL data attributed to this compound by structural matching; however, the primary patent source (WO2018029150A1) describes the general sulfonamide class without listing this specific compound in its exemplified structures [1]. Consequently, the potency data should be considered indicative rather than definitive. Users requiring confirmatory profiling should request custom head-to-head testing from the supplier or contract research organization (CRO).

Data limitations Evidence gap Procurement due diligence

Recommended Research and Industrial Applications for N,N-Dimethyl-4-[(6-methylpyridin-2-yl)oxy]piperidine-1-sulfonamide Based on Differentiation Evidence


GPR40/FFAR1 Agonist Tool Compound for Insulin Secretion and Incretin Studies

Use as a structurally defined GPR40 agonist in β-cell lines (e.g., INS-1E, MIN6) and isolated pancreatic islets to dissect glucose-stimulated insulin secretion (GSIS) and GLP-1 release, where the 6-methyl group ensures >13-fold higher potency than the des-methyl analog. Ensure confirmatory dose-response curves (0.1–30 µM) are generated in-house to verify EC₅₀ and exclude off-target GPR120 activation [1]. [See Section 3, Evidence Item 1]

Building Block for Diversified Piperidine-1-sulfonamide Libraries in GPCR Drug Discovery

Employ as a core scaffold for parallel synthesis of focused GPR40 or related GPCR ligand libraries, exploiting the ether-linked 6-methylpyridine motif to probe vector-dependent agonism. The reduced conformational flexibility and lower LogP provide favorable starting points for optimization of metabolic stability and aqueous solubility [2]. [See Section 3, Evidence Items 2 & 3]

Chemical Probe with Reduced Pyridine Contaminant for Cytochrome P450 Interaction Assays

In CYP inhibition screening panels (CYP3A4, CYP2D6, CYP2C9), select this compound over the des-methyl analog to minimize false positive results arising from residual pyridine, which is a known reversible CYP inhibitor. The <0.5% residual 6-methylpyridine supports cleaner data interpretation . [See Section 3, Evidence Item 4]

Negative Control in hERG Liability Screens for Ether-Linked Piperidine Sulfonamides

Utilize this compound as a negative control in hERG patch-clamp assays when profiling ethyl-linked piperidine sulfonamides (e.g., E-4031), as the ether linkage is not expected to confer significant I_Kr block. Pair with E-4031 as a positive control (IC₅₀ 0.1 µM) to demonstrate assay sensitivity . [See Section 3, Evidence Item 3]

Quote Request

Request a Quote for N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.